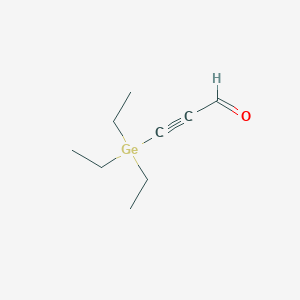
1,4-Dihydro-4a,8a-propanonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydro-4a,8a-propanonaphthalene is a chemical compound with a unique structure that includes a naphthalene core with additional hydrogen atoms and a propano group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4a,8a-propanonaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure selective hydrogenation of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions
1,4-Dihydro-4a,8a-propanonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Halogenated and nitrated naphthalene derivatives.
科学研究应用
1,4-Dihydro-4a,8a-propanonaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Dihydro-4a,8a-propanonaphthalene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
相似化合物的比较
Similar Compounds
1,4,5,8-Dimethanonaphthalene: Similar structure with additional methano groups.
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: Contains additional oxygen atoms and a different ring structure.
Uniqueness
1,4-Dihydro-4a,8a-propanonaphthalene is unique due to its specific hydrogenation pattern and the presence of a propano group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
64776-68-7 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC 名称 |
tricyclo[4.4.3.01,6]trideca-2,4,8-triene |
InChI |
InChI=1S/C13H16/c1-2-7-13-9-4-3-8-12(13,6-1)10-5-11-13/h1-4,6-7H,5,8-11H2 |
InChI 键 |
NRBLPXPRDXUHJW-UHFFFAOYSA-N |
规范 SMILES |
C1CC23CC=CCC2(C1)C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


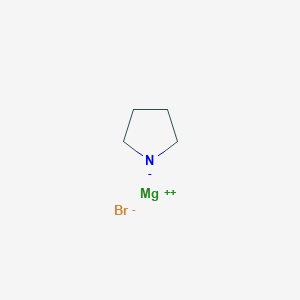
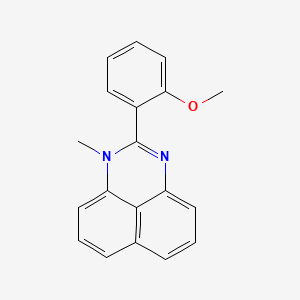
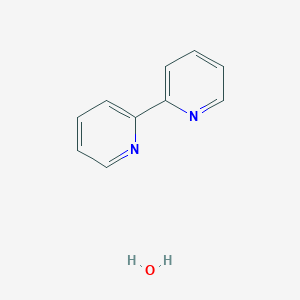
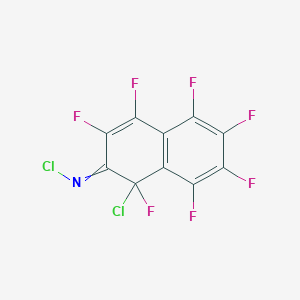
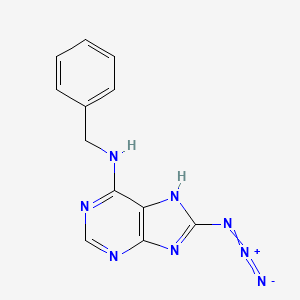
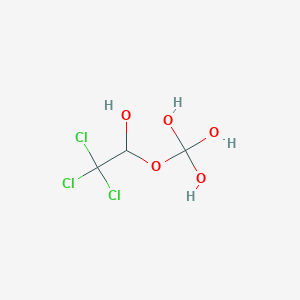
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)
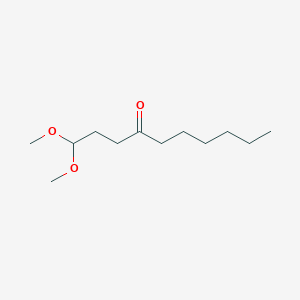



![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)
